molecular formula C18H12N2O2 B1605489 9-(2-Nitrophenyl)carbazole CAS No. 6286-72-2

9-(2-Nitrophenyl)carbazole

Cat. No. B1605489
CAS RN: 6286-72-2
M. Wt: 288.3 g/mol
InChI Key: PKJSBKDIIGBJLF-UHFFFAOYSA-N
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Description

“9-(2-Nitrophenyl)carbazole” is a chemical compound with the CAS Number: 6286-72-2 and a molecular weight of 288.31 . The IUPAC name for this compound is 9-(2-nitrophenyl)-9H-carbazole .


Synthesis Analysis

Carbazole and its derivatives have been studied extensively in recent years due to their wide range of biological and pharmacological properties . The synthesis of carbazole derivatives involves various chemical reactions, including oxidation and reduction . For instance, carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .

Scientific Research Applications

Photophysical Properties and Applications

  • Photophysical Properties : Compounds like 9-(2-nitrophenyl)carbazole have been investigated for their photophysical properties. Studies have shown that such compounds can exhibit aggregation-induced emission properties and mechanochromism, which refers to the change in the color of a material in response to mechanical stress. This property is particularly observed in compounds with elongated N-substituted alkyl chains, leading to shifts in solid-state fluorescence (Hu et al., 2018).

Crystal Structure Analysis

  • Crystal Structure Analysis : Research on variants of this compound, like 9-[(E)-(4-nitrophenyl)vinyl]-9H-carbazole, has provided insights into their crystal structures. These structures are determined mainly by van der Waals forces and pi-pi interactions, which are fundamental for understanding molecular packing and potential applications in material science (Kubicki et al., 2007).

Applications in Organic Electronics

  • Organic Electronics : The derivative 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole has been studied for its electrochemical activity and potential use in organic electronics. These compounds can exhibit various colors upon oxidation and reduction, making them suitable for applications like electrochromic devices (Hu et al., 2013).

Potential in Pharmacological Applications

  • Pharmacological Applications : Carbazoles like 9H-carbazole and its derivatives, which include structures similar to this compound, have been explored for their potential in versatile pharmacological applications. Specific transformations of these carbazoles can yield new derivatives with potential antimicrobial properties (Salih et al., 2016).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include carbazole compounds, bind with high affinity to multiple receptors . This suggests that 9-(2-Nitrophenyl)carbazole may interact with various biological targets, potentially leading to a range of therapeutic effects.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Carbazole derivatives have been found to influence various pathways of molecular signaling . For instance, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway, and others show anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase signaling pathway . Therefore, it’s plausible that this compound may affect similar pathways, leading to downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that this compound may induce a range of molecular and cellular changes corresponding to these activities.

Future Directions

Carbazole and its derivatives have gained significant attention in medicinal chemistry and optoelectronic applications . The future directions for “9-(2-Nitrophenyl)carbazole” could potentially align with these areas of research, although specific future directions for this compound are not explicitly mentioned in the search results.

properties

IUPAC Name

9-(2-nitrophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJSBKDIIGBJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278817
Record name 9-(2-nitrophenyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6286-72-2
Record name NSC10210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10210
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-nitrophenyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-NITROPHENYL)CARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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